2-Azido-1-bromo-4-(trifluoromethyl)benzene
Description
2-Azido-1-bromo-4-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with an azide (-N₃) group at position 2, a bromine atom at position 1, and a trifluoromethyl (-CF₃) group at position 4. Its molecular formula is C₇H₃BrF₃N₃, with a molecular weight of 266.02 g/mol (calculated based on substituent contributions from analogous compounds ). The compound’s structure is defined by the IUPAC name 1-bromo-2-azido-4-(trifluoromethyl)benzene, and its SMILES representation is BrC1=C(C(=CC=C1)N=[N+]=[N-])C(F)(F)F.
The trifluoromethyl group enhances electron-withdrawing effects, while the azide and bromine substituents introduce reactivity for applications in click chemistry, nucleophilic substitution, and pharmaceutical intermediate synthesis . Quantum chemical calculations (DFT-B3LYP/6-31G*) confirm its planar aromatic geometry and electronic properties, critical for predicting solubility and reaction pathways .
Properties
Molecular Formula |
C7H3BrF3N3 |
|---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
2-azido-1-bromo-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-2-1-4(7(9,10)11)3-6(5)13-14-12/h1-3H |
InChI Key |
NYSLYUUFTCSHMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=[N+]=[N-])Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Trifluoromethylbenzene Derivatives
A reliable method for preparing bromo-substituted trifluoromethylbenzenes, such as 1-bromo-2,4,5-trifluorobenzene , which is structurally related to the target compound, involves the following:
- Reacting 1,2,4-trifluorobenzene with liquid bromine in the presence of iron powder as a catalyst in an organic solvent such as carbon tetrachloride or chloroform.
- The reaction is conducted at controlled temperatures (43–48°C during bromine addition, then heated to 82–102°C for completion).
- An additive such as azobisisobutyronitrile (a radical initiator) is used to facilitate the reaction.
- The molar ratios are carefully controlled, e.g., trifluorobenzene: bromine: iron powder: azobisisobutyronitrile = 1:0.5–1.5:0.025–0.050:0.002–0.006.
- The product is purified by standard methods to yield 1-bromo-2,4,5-trifluorobenzene with improved yield, lower cost, and reduced environmental impact compared to older methods using tetrabrominated precursors.
This bromination approach can be adapted to prepare 1-bromo-4-(trifluoromethyl)benzene analogs by selecting appropriate trifluoromethyl-substituted benzene precursors.
Azidation of Bromo-Trifluoromethylbenzene Derivatives
The introduction of the azido group (-N3) onto the aromatic ring, particularly at the ortho position relative to bromine and trifluoromethyl groups, can be achieved via nucleophilic substitution or diazonium salt intermediates:
- A common approach involves nucleophilic substitution of aryl bromides with sodium azide (NaN3) under controlled temperature conditions.
- For example, a related synthesis of 1-(azidomethyl)-4-(trifluoromethyl)benzene was performed by reacting the corresponding bromomethyl derivative with sodium azide in aqueous media, maintaining the temperature between 0–15°C to control reaction rate and selectivity.
- The reaction mixture is stirred for several hours (e.g., 5 hours), followed by filtration and purification steps such as washing with alcohol and drying.
- Characterization by FTIR shows a strong azide stretch near 2117 cm⁻¹, confirming azide incorporation.
Though this example involves azidomethyl substitution, similar nucleophilic aromatic substitution or diazotization-azidation methods can be adapted for direct azidation of aromatic bromides bearing trifluoromethyl groups.
Alternative Synthetic Routes via Tosylmethyl Intermediates
Recent advances in azide chemistry have introduced methodologies involving tosylmethyl derivatives for azidation and heterocyclization:
- Starting from 2-azidobenzaldehyde derivatives, reaction with formamide, chlorotrimethylsilane, and p-toluenesulfonic acid forms N-(α-tosylbenzyl)formamides.
- Subsequent dehydration with phosphorus oxychloride and triethylamine yields tosylmethyl isocyanide intermediates.
- These intermediates can undergo intramolecular cyclizations involving azide groups to form heterocyclic compounds.
- Although this method is more complex and targeted at heterocycle synthesis, it demonstrates the versatility of azide incorporation on aromatic systems containing trifluoromethyl and halogen substituents.
Data Table: Comparative Summary of Preparation Methods
Research Findings and Analysis
- The bromination method using iron powder and liquid bromine in organic solvents offers a scalable and efficient route to bromo-substituted trifluoromethylbenzenes, which are precursors to the target compound. This method improves upon older routes by reducing cost and environmental impact.
- Azidation by nucleophilic substitution with sodium azide is a straightforward and widely used approach to introduce the azido group. Temperature control is critical to avoid side reactions and ensure high purity.
- Advanced synthetic routes involving tosylmethyl intermediates provide alternative pathways with potential for complex molecule construction but may be less practical for simple azidation of 2-bromo-4-(trifluoromethyl)benzene.
- Spectroscopic data such as FTIR (azide stretch ~2117 cm⁻¹), ^1H and ^13C NMR confirm the successful incorporation of azide and trifluoromethyl groups, validating the synthetic approaches.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-bromo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2-amino-1-bromo-4-(trifluoromethyl)benzene.
Oxidation: Formation of oxidized benzene derivatives.
Scientific Research Applications
2-Azido-1-bromo-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Azido-1-bromo-4-(trifluoromethyl)benzene involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can be converted to an amine group, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
4-Azido-1-bromo-2-(trifluoromethyl)benzene
This isomer shares the same molecular formula (C₇H₃BrF₃N₃ ) and weight (266.02 g/mol ) as the target compound but differs in substituent positions: bromine at position 1, trifluoromethyl at position 2, and azide at position 4 . Key distinctions include:
- Reactivity : The para-positioned azide group in the isomer may exhibit slower click chemistry kinetics due to steric hindrance from the adjacent trifluoromethyl group.
Table 1: Molecular Data for Positional Isomers
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (1, 2, 4) |
|---|---|---|---|
| 2-Azido-1-bromo-4-(trifluoromethyl)benzene | C₇H₃BrF₃N₃ | 266.02 | Br, N₃, CF₃ |
| 4-Azido-1-bromo-2-(trifluoromethyl)benzene | C₇H₃BrF₃N₃ | 266.02 | Br, CF₃, N₃ |
Halogen-Substituted Analogs
2-Azido-1-chloro-4-(trifluoromethyl)benzene
Replacing bromine with chlorine reduces the molecular weight to 221.57 g/mol (C₇H₃ClF₃N₃ ) . Key comparisons:
- Leaving Group Ability : Bromine (target compound) is a superior leaving group compared to chlorine, favoring nucleophilic aromatic substitution reactions.
- Applications : The chloro analog is widely used in pharmaceutical intermediates, while the bromo variant may offer higher reactivity in cross-coupling reactions .
2-Bromo-1-iodo-4-(trifluoromethyl)benzene
This compound (C₇H₃BrF₃I , MW 350.9 g/mol) replaces the azide with iodine . Differences include:
- Reactivity : Iodo groups facilitate Ullmann or Suzuki-Miyaura couplings, whereas azides enable Huisgen cycloaddition (click chemistry).
- Stability : Azides are thermally unstable compared to halogens, necessitating careful handling.
Table 2: Halogen-Substituted Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Key Applications |
|---|---|---|---|---|
| This compound | C₇H₃BrF₃N₃ | 266.02 | Br, N₃ | Click chemistry, drug synthesis |
| 2-Azido-1-chloro-4-(trifluoromethyl)benzene | C₇H₃ClF₃N₃ | 221.57 | Cl, N₃ | Pharmaceutical intermediates |
| 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C₇H₃BrF₃I | 350.90 | Br, I | Cross-coupling reactions |
Functional Group Impact on Properties
Table 3: Substituent Effects on Reactivity and Solubility
| Substituent | Electronic Effect | Solubility in Non-Polar Solvents | Key Reactivity |
|---|---|---|---|
| -CF₃ | Electron-withdrawing | High | Stabilizes intermediates |
| -N₃ | Electron-withdrawing | Moderate | Click chemistry, cycloaddition |
| -Br | Mildly deactivating | Low | Nucleophilic substitution |
Biological Activity
2-Azido-1-bromo-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure and Composition:
- Chemical Formula: C7H4BrF3N3
- CAS Number: 1698237-57-8
- Molecular Weight: 292.03 g/mol
The presence of the azido group (-N3), bromine atom (Br), and trifluoromethyl group (-CF3) contributes to the compound's unique reactivity and biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The azido group can participate in bioorthogonal reactions, making it a useful tool in chemical biology for labeling and tracking biomolecules. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability.
Anticancer Activity
Recent studies have indicated that compounds containing azido and bromine functionalities exhibit significant anticancer properties. For instance, a study demonstrated that azido-containing compounds could inhibit tubulin polymerization, a critical process in cancer cell division:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-Azido-1-bromo-4-(CF3) | 0.56 | Inhibition of tubulin polymerization |
| Combretastatin A4 | 1.0 | Inhibition of tubulin polymerization |
This suggests that this compound may serve as a lead compound for the development of new anticancer agents.
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies have shown that halogenated azides can exhibit antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes or interference with critical biochemical pathways.
Case Study 1: Anticancer Screening
A recent screening of various azide derivatives, including this compound, revealed promising results against several human cancer cell lines. The compound was tested alongside standard chemotherapeutics, showing enhanced selectivity and potency:
- Cell Lines Tested: A549 (lung cancer), HL-60 (leukemia)
- Results: Significant inhibition of cell proliferation was observed at micromolar concentrations.
Case Study 2: Chemical Biology Applications
In chemical biology research, the azido group allows for click chemistry applications. A study utilized this compound in a labeling experiment to track protein interactions in living cells. The results indicated successful incorporation into target proteins, facilitating further studies on protein function and interaction networks.
Q & A
Basic: What are the key structural and electronic features of 2-Azido-1-bromo-4-(trifluoromethyl)benzene, and how do they influence its reactivity?
The compound’s benzene ring is substituted with three functional groups: an azido (-N₃), bromo (-Br), and trifluoromethyl (-CF₃) group. Quantum chemical calculations (DFT-B3LYP/6-31G*) reveal that the electron-withdrawing -CF₃ group induces a strong inductive effect, polarizing the ring and enhancing the electrophilicity of the bromo substituent. The azido group contributes to high reactivity in click chemistry (e.g., strain-promoted alkyne-azide cycloaddition) due to its strained linear geometry . Bond lengths and angles (e.g., C-Br: ~1.89 Å, C-N₃: ~1.47 Å) further validate its structural stability and regioselectivity in substitution reactions .
Basic: What synthetic strategies are commonly employed to prepare this compound?
Synthesis typically involves sequential functionalization of a benzene precursor:
Trifluoromethylation : Directed ortho-metalation (e.g., using LDA) followed by quenching with CF₃I.
Bromination : Electrophilic substitution using Br₂/FeBr₃ at the activated position.
Azidation : Diazotization of an aniline intermediate (if applicable) followed by treatment with NaN₃.
Yield optimization requires precise temperature control (e.g., −78°C for metalation) and inert conditions to prevent azide decomposition .
Advanced: How can computational methods resolve contradictions in reaction outcomes for azido-bromo-trifluoromethylbenzene derivatives?
Conflicting experimental results (e.g., unexpected regioselectivity in cross-coupling) can arise from competing electronic effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model transition states to predict reaction pathways. For example, the bromo group’s electrophilicity may dominate over steric hindrance from -CF₃, favoring Suzuki-Miyaura coupling at the brominated position. Comparative analysis of Fukui indices and molecular orbital energies (HOMO/LUMO gaps) quantifies site-specific reactivity .
Advanced: What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹⁹F NMR identifies -CF₃ environments (δ ~ −60 ppm), while ¹H NMR distinguishes aromatic protons (δ ~ 7.2–8.0 ppm).
- X-ray Crystallography : Confirms bond angles and crystal packing; azido group vibrations (~2100 cm⁻¹ in IR) validate absence of decomposition.
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion [M+H]⁺ at m/z 266.01803 .
Advanced: How does the trifluoromethyl group affect the compound’s stability under catalytic cross-coupling conditions?
The -CF₃ group’s strong electron-withdrawing nature stabilizes transition metals (e.g., Pd) during cross-coupling by increasing oxidative addition rates. However, steric bulk may hinder ligand coordination. Experimental optimization (e.g., using Buchwald-Hartwig conditions with SPhos ligands) balances electronic activation and steric accessibility. Kinetic studies (e.g., Eyring plots) reveal that elevated temperatures (80–100°C) mitigate steric effects without compromising azide stability .
Basic: What safety protocols are essential when handling azido-bromo-trifluoromethylbenzene derivatives?
- Azide Hazard : Avoid shock, friction, or heat to prevent explosive decomposition.
- Ventilation : Use fume hoods to mitigate inhalation of brominated vapors.
- Storage : Keep at 0–6°C in amber vials under inert gas (Ar/N₂). Safety data sheets (SDS) from ChemScene or Thermo Scientific provide detailed handling guidelines .
Advanced: How can this compound be leveraged in bioconjugation for drug discovery?
The azido group enables bioorthogonal click chemistry (e.g., with DBCO-modified biomolecules) for site-specific labeling. For example:
- Targeted Drug Delivery : Conjugate with antibody fragments via strain-promoted cycloaddition.
- PET Imaging : Radiolabel via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with ⁶⁴Cu complexes.
Optimization of reaction pH (7.4) and temperature (25°C) ensures compatibility with biological systems .
Advanced: What role do solvent effects play in optimizing Stille couplings with this compound?
Polar aprotic solvents (e.g., DMF, THF) enhance Pd catalyst solubility but may destabilize the azido group. Mixed solvents (e.g., THF:H₂O 9:1) improve stability while maintaining catalytic activity. Solvent dielectric constants (ε) correlate with reaction rates; ε ~7.5 (THF) balances solubility and azide integrity. Additives like K₂CO₃ neutralize HBr byproducts, preventing catalyst poisoning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
